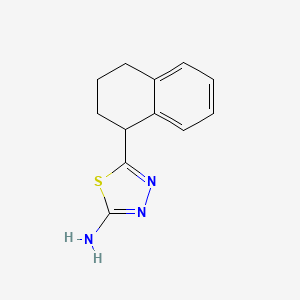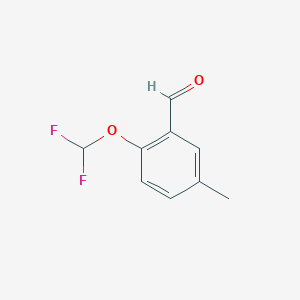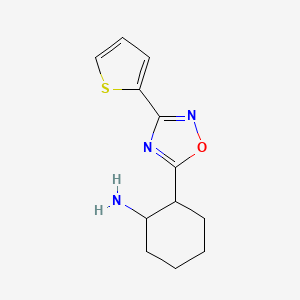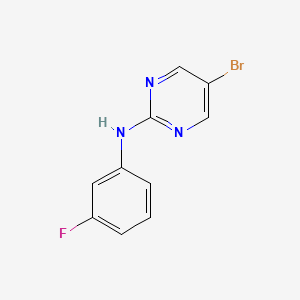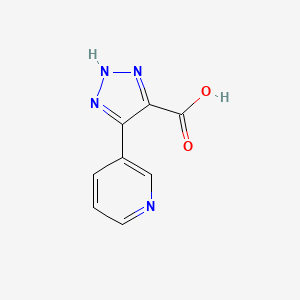
Acide 5-pyridin-3-yl-2H-triazole-4-carboxylique
Vue d'ensemble
Description
5-pyridin-3-yl-2H-triazole-4-carboxylic acid is a type of triazole compound . Triazoles are five-membered rings which contain two carbons, three nitrogen atoms and occur in two possible isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . They are known for their stability and ability to bind to a wide variety of enzymes and receptors .
Synthesis Analysis
A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .Molecular Structure Analysis
The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The interaction with DMAD occurs exclusively with the participation of the thioamide fragment and leads to the formation of the methyl esters of [2-(5-amino-2-aryl-2H-1,2,3-triazol-4-yl-4-oxo-4H-thiazol-5-ylidene]acetic acids .Applications De Recherche Scientifique
Applications anti-inflammatoires
Le composé a été identifié comme un échafaudage potentiel pour la synthèse de médicaments hybrides présentant des propriétés anti-inflammatoires significatives. Des études in vitro ont montré que des dérivés de ce composé peuvent inhiber la dénaturation des protéines, un processus couramment associé à l'inflammation, avec un haut degré d'efficacité .
Activité antipaludique
La recherche indique que les dérivés de l'acide 5-pyridin-3-yl-2H-triazole-4-carboxylique présentent une activité antipaludique. L'efficacité du composé contre la souche Plasmodium falciparum, une cause fréquente du paludisme, a été démontrée, suggérant son potentiel comme base pour le développement de nouveaux médicaments antipaludiques .
Potentiel anticancéreux
Bien que n'étant pas directement liés au composé exact en question, des dérivés de triazole étroitement liés ont été étudiés pour leurs propriétés anticancéreuses. Ces études suggèrent que le cycle triazole, un composant de l'this compound, pourrait être exploité dans la conception de médicaments anticancéreux .
Propriétés antifongiques et antibactériennes
Les triazoles, y compris les dérivés de l'this compound, sont connus pour leurs activités antifongiques et antibactériennes. Ils constituent l'épine dorsale de plusieurs médicaments disponibles dans le commerce utilisés pour traiter les infections causées par les champignons et les bactéries .
Utilisations antivirales
Le noyau triazole est également une caractéristique des médicaments présentant des actions antivirales. Compte tenu de la similarité structurelle, l'this compound pourrait être modifié pour améliorer ses capacités antivirales, offrant potentiellement une nouvelle voie pour traiter les infections virales .
Synthèse pharmacologique
Ce composé sert d'intermédiaire moléculaire de faible poids pour la synthèse de médicaments hybrides. Sa capacité à se lier à une variété d'enzymes et de récepteurs en fait un point de départ précieux pour créer des composés plus complexes avec des effets pharmacologiques ciblés .
Propriétés fongicides
Des recherches sur les bases de Schiff des dérivés de triazole, qui sont structurellement liés à l'this compound, ont montré des propriétés fongicides contre les champignons pathogènes des plantes. Cela suggère des applications agricoles potentielles pour protéger les cultures contre les maladies fongiques .
Atténuation de la résistance aux médicaments
L'adaptabilité des dérivés de triazole dans la conception de médicaments peut être instrumentale dans le développement de nouvelles thérapeutiques pour lutter contre les agents pathogènes résistants aux médicaments. En modifiant la structure du triazole, il peut être possible de surmonter les mécanismes de résistance et de restaurer l'efficacité des médicaments existants .
Mécanisme D'action
Target of Action
It’s known that triazole compounds, which include this compound, can bind to a variety of enzymes and receptors in the biological system . This broad-spectrum interaction allows them to exhibit versatile biological activities.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes . The specific interactions and resulting changes would depend on the particular target enzyme or receptor.
Biochemical Pathways
Given the broad biological activities of triazole compounds, it can be inferred that multiple pathways could potentially be affected, leading to diverse downstream effects .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the denaturation of proteins . Additionally, this compound has demonstrated antimalarial activity by interacting with the 3D7 strain of Plasmodium falciparum, indicating its potential as a therapeutic agent . The interactions of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid with these biomolecules are primarily through binding to active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines, which play a role in cell signaling pathways . Furthermore, the compound’s antimalarial activity suggests it may interfere with the metabolic processes of the parasite, thereby inhibiting its growth and proliferation .
Molecular Mechanism
At the molecular level, 5-pyridin-3-yl-2H-triazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is achieved by binding to and inhibiting enzymes involved in the inflammatory response . Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the metabolic pathways of Plasmodium falciparum, thereby inhibiting its growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimalarial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and the potential for toxicity at high doses are critical considerations in the development of this compound as a therapeutic agent.
Metabolic Pathways
5-pyridin-3-yl-2H-triazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its anti-inflammatory and antimalarial activities suggest that it may influence metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is critical for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.
Propriétés
IUPAC Name |
5-pyridin-3-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKAOLMSSUYSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
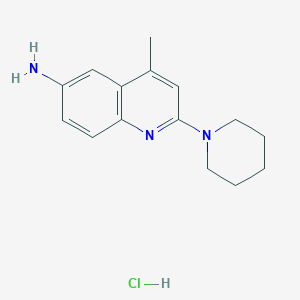
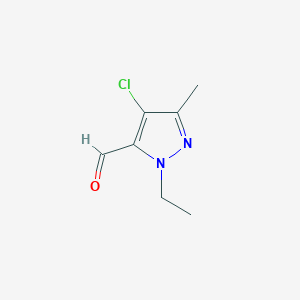
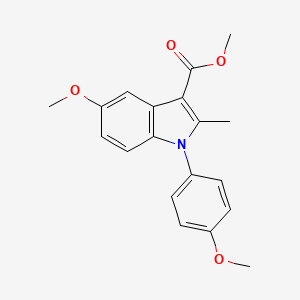
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
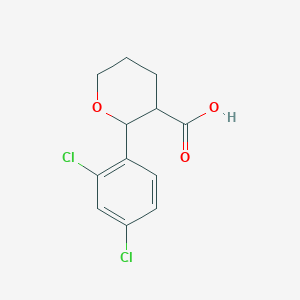
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

